molecular formula C14H18BFO4 B6309329 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate CAS No. 2724208-48-2

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Cat. No. B6309329
CAS RN: 2724208-48-2
M. Wt: 280.10 g/mol
InChI Key: AIDDEDUBVQYMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” are typically organic molecules that contain a boronic ester group . They are often used as intermediates in the synthesis of more complex organic molecules .


Synthesis Analysis

The synthesis of such compounds usually involves a substitution reaction . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques like X-ray diffraction . The structure is often further analyzed using computational methods like density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on their specific structure and the reaction conditions. They are often used in coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using a variety of techniques. For example, their solubility can be tested experimentally, and their molecular properties can be analyzed using computational methods .

Scientific Research Applications

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA has been studied for its potential applications in a variety of scientific research fields. It has been shown to modulate the activity of several enzymes, including the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use in drug delivery systems due to its ability to bind to certain molecules and increase their solubility. In addition, 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA has been studied for its potential use in the development of novel catalysts, as well as its ability to bind to certain proteins and alter their structure.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA is not fully understood, but it is believed to involve the binding of the molecule to certain enzymes and receptors, which then modulates their activity. The molecule has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and to modulate its activity. It has also been shown to bind to certain proteins and alter their structure, which could potentially be used to develop novel catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA are not fully understood, but it has been shown to modulate the activity of certain enzymes and receptors. It has been shown to bind to the enzyme acetylcholinesterase and modulate its activity, which could potentially lead to changes in the levels of acetylcholine in the body. It has also been studied for its potential use in drug delivery systems due to its ability to bind to certain molecules and increase their solubility.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA in laboratory experiments is its ability to modulate the activity of certain enzymes and receptors. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA in laboratory experiments. It is not water-soluble, so it must be used in a solvent such as dichloromethane or toluene. In addition, the mechanism of action is not fully understood, so it is difficult to predict the exact effects of the compound on a given system.

Future Directions

There are several potential future directions for research on 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA. One potential direction is to further investigate the mechanism of action of the compound and its potential applications in drug delivery systems. Additionally, further research could be done to investigate the potential use of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA as a novel catalyst. Finally, further research could be done to investigate the potential effects of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA on the physiological and biochemical processes in the body.

Synthesis Methods

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA can be synthesized from commercially available starting materials through a multi-step reaction sequence. The first step involves the reaction of 4-fluorophenol with 4-methyl-1,3-dioxolane in the presence of a base to form a fluorinated phenol. This is then reacted with the diboronic acid ester 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl acetate to form 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA. The reaction is carried out in a solvent such as dichloromethane or toluene and yields a product that is >90% pure.

properties

IUPAC Name

[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-9(17)18-12-7-10(6-11(16)8-12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDDEDUBVQYMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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